sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Sulfinate Group: The sulfinate group can be introduced via sulfonation reactions using reagents like sodium sulfinate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinate group can undergo oxidation to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are used for deprotection of the Boc group.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted amines
Scientific Research Applications
Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The Boc-protected amino group can be deprotected to form the free amine, which can then interact with various biological molecules. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Sodium(1R,2S)-2-amino-cyclohexane-1-sulfinate: Lacks the Boc protection.
Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: Contains a sulfonate group instead of a sulfinate group.
Properties
IUPAC Name |
sodium;(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMSFKQJWAEWLG-OULXEKPRSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NNaO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.